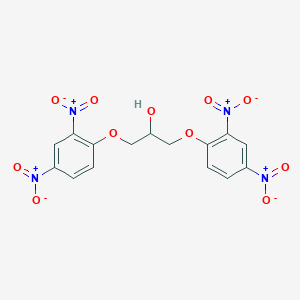![molecular formula C23H18N4OS2 B289930 2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-4-phenyl-6-(2-thienyl)thieno[2,3-b]pyridin-3-ylamine](/img/structure/B289930.png)
2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-4-phenyl-6-(2-thienyl)thieno[2,3-b]pyridin-3-ylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-4-phenyl-6-(2-thienyl)thieno[2,3-b]pyridin-3-ylamine, also known as DTTA, is a small molecule that has been studied extensively for its potential applications in scientific research. DTTA is a heterocyclic compound that contains both pyrazole and thiophene rings, which are known to have a wide range of biological activities. In
Wirkmechanismus
The mechanism of action of 2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-4-phenyl-6-(2-thienyl)thieno[2,3-b]pyridin-3-ylamine is not fully understood. However, it is believed that 2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-4-phenyl-6-(2-thienyl)thieno[2,3-b]pyridin-3-ylamine exerts its biological effects by binding to specific targets in cells, such as enzymes or receptors. This binding can lead to changes in cellular signaling pathways, which can ultimately result in the observed biological effects of 2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-4-phenyl-6-(2-thienyl)thieno[2,3-b]pyridin-3-ylamine.
Biochemical and Physiological Effects:
2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-4-phenyl-6-(2-thienyl)thieno[2,3-b]pyridin-3-ylamine has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-4-phenyl-6-(2-thienyl)thieno[2,3-b]pyridin-3-ylamine has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. In addition, 2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-4-phenyl-6-(2-thienyl)thieno[2,3-b]pyridin-3-ylamine has been shown to have anti-microbial effects against a wide range of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-4-phenyl-6-(2-thienyl)thieno[2,3-b]pyridin-3-ylamine in lab experiments is its versatility. It can be used in a wide range of assays and experiments due to its wide range of biological activities. In addition, 2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-4-phenyl-6-(2-thienyl)thieno[2,3-b]pyridin-3-ylamine is relatively easy to synthesize and purify, which makes it a cost-effective option for many labs. However, one limitation of using 2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-4-phenyl-6-(2-thienyl)thieno[2,3-b]pyridin-3-ylamine is its potential toxicity. 2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-4-phenyl-6-(2-thienyl)thieno[2,3-b]pyridin-3-ylamine has been shown to have cytotoxic effects on some cell types, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on 2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-4-phenyl-6-(2-thienyl)thieno[2,3-b]pyridin-3-ylamine. One area of interest is the development of new synthetic methods for 2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-4-phenyl-6-(2-thienyl)thieno[2,3-b]pyridin-3-ylamine that can improve its yield and purity. Another area of interest is the identification of new targets for 2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-4-phenyl-6-(2-thienyl)thieno[2,3-b]pyridin-3-ylamine, which could lead to the development of new therapeutic applications. In addition, there is potential for the development of new fluorescent probes based on 2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-4-phenyl-6-(2-thienyl)thieno[2,3-b]pyridin-3-ylamine for the detection of other biomolecules in biological samples. Overall, there is still much to be learned about 2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-4-phenyl-6-(2-thienyl)thieno[2,3-b]pyridin-3-ylamine and its potential applications in scientific research.
Synthesemethoden
2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-4-phenyl-6-(2-thienyl)thieno[2,3-b]pyridin-3-ylamine can be synthesized using a multistep reaction process that involves the reaction of 2-bromo-4-phenyl-6-(2-thienyl)thieno[2,3-b]pyridine with 3,5-dimethyl-1H-pyrazole-1-carboxylic acid and triethylamine in the presence of a palladium catalyst. The resulting product is then purified using column chromatography to obtain pure 2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-4-phenyl-6-(2-thienyl)thieno[2,3-b]pyridin-3-ylamine. This synthesis method has been optimized to produce high yields of 2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-4-phenyl-6-(2-thienyl)thieno[2,3-b]pyridin-3-ylamine with high purity.
Wissenschaftliche Forschungsanwendungen
2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-4-phenyl-6-(2-thienyl)thieno[2,3-b]pyridin-3-ylamine has been studied extensively for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. 2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-4-phenyl-6-(2-thienyl)thieno[2,3-b]pyridin-3-ylamine has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological samples. In addition, 2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-4-phenyl-6-(2-thienyl)thieno[2,3-b]pyridin-3-ylamine has been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
Eigenschaften
Molekularformel |
C23H18N4OS2 |
|---|---|
Molekulargewicht |
430.5 g/mol |
IUPAC-Name |
(3-amino-4-phenyl-6-thiophen-2-ylthieno[2,3-b]pyridin-2-yl)-(3,5-dimethylpyrazol-1-yl)methanone |
InChI |
InChI=1S/C23H18N4OS2/c1-13-11-14(2)27(26-13)23(28)21-20(24)19-16(15-7-4-3-5-8-15)12-17(25-22(19)30-21)18-9-6-10-29-18/h3-12H,24H2,1-2H3 |
InChI-Schlüssel |
ORQLIWVYVVGRTL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C(=O)C2=C(C3=C(S2)N=C(C=C3C4=CC=CC=C4)C5=CC=CS5)N)C |
Kanonische SMILES |
CC1=CC(=NN1C(=O)C2=C(C3=C(S2)N=C(C=C3C4=CC=CC=C4)C5=CC=CS5)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(3,4-dimethoxyphenyl)ethyl]-4a,5,6,7,8,8a-hexahydro-4H-isoquinoline-1,3-dione](/img/structure/B289848.png)
![8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 4-nitrobenzoate](/img/structure/B289851.png)
![8-methoxy-12a-methyl-2,3,4,4a,5,11,12,12a-octahydro-1H-naphtho[1,2-c]thiochromen-1-one](/img/structure/B289853.png)

![3-(1,5-Dimethylhexyl)-3a,5b-dimethyltetradecahydrocyclopenta[a]fluorene-8,10-dione](/img/structure/B289855.png)

![5-tert-butoxy-2-[1-(1,5-dimethylhexyl)-4-(hydroxymethyl)-7a-methyloctahydro-1H-inden-5-yl]-1,2-dimethylcyclohexanol](/img/structure/B289858.png)
![2-[(3-Methoxybenzyl)sulfonyl]-3,5,5-trimethylcyclohexanol](/img/structure/B289861.png)




![1-(phenylsulfonyl)-2,3-dihydrobenzo[h]quinolin-4(1H)-one](/img/structure/B289866.png)
![8-Propyl-8-azabicyclo[3.2.1]oct-3-yl benzoate](/img/structure/B289867.png)